molecular formula C8H5Cl2N5O B13950021 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide CAS No. 574712-29-1

3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13950021
CAS No.: 574712-29-1
M. Wt: 258.06 g/mol
InChI Key: YDGPOWQBKMFRRJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring and a tetrazole ring attached to the amide nitrogen. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although it is generally stable under mild conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products depend on the specific redox conditions but may include oxidized or reduced forms of the tetrazole ring.

    Hydrolysis: Products are 3,4-dichlorobenzoic acid and 5-aminotetrazole.

Scientific Research Applications

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide can be compared with other similar compounds, such as:

    3,4-Dichloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide: This compound has a methyl group instead of a hydrogen atom on the tetrazole ring, which can affect its chemical and biological properties.

    3,5-Dichloro-N-(2H-tetrazol-5-yl)benzamide: The chlorine atoms are positioned differently on the benzene ring, which can influence the compound’s reactivity and interactions.

    N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide: This compound contains additional functional groups, which can enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

574712-29-1

Molecular Formula

C8H5Cl2N5O

Molecular Weight

258.06 g/mol

IUPAC Name

3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C8H5Cl2N5O/c9-5-2-1-4(3-6(5)10)7(16)11-8-12-14-15-13-8/h1-3H,(H2,11,12,13,14,15,16)

InChI Key

YDGPOWQBKMFRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NNN=N2)Cl)Cl

Origin of Product

United States

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